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Compound of Interest

Compound Name:
5-Methylisoxazole-3-carboxylic

acid

Cat. No.: B056360 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methylisoxazole-3-
carboxylic Acid

Abstract
5-Methylisoxazole-3-carboxylic acid (CAS No. 3405-77-4) is a pivotal heterocyclic

compound, recognized as a key building block in medicinal chemistry and a metabolite of the

anti-arthritic drug Leflunomide.[1] Its structural integrity is paramount for its function and

downstream applications. This guide provides a comprehensive analysis of the core

spectroscopic data required for the unambiguous identification and characterization of this

molecule. As a senior application scientist, this document synthesizes foundational

spectroscopic principles with practical, field-proven insights into the interpretation of Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-
Methylisoxazole-3-carboxylic acid.

Molecular Structure and Overview
5-Methylisoxazole-3-carboxylic acid possesses a five-membered isoxazole ring, which is an

aromatic heterocycle containing adjacent nitrogen and oxygen atoms. The ring is substituted

with a methyl group at the C5 position and a carboxylic acid group at the C3 position. This

arrangement of functional groups dictates the molecule's chemical reactivity and is responsible

for its characteristic spectroscopic signature.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b056360?utm_src=pdf-interest
https://www.benchchem.com/product/b056360?utm_src=pdf-body
https://www.benchchem.com/product/b056360?utm_src=pdf-body
https://www.benchchem.com/product/b056360?utm_src=pdf-body
https://m.chemicalbook.com/ProductChemicalPropertiesCB2156853_EN.htm
https://www.benchchem.com/product/b056360?utm_src=pdf-body
https://www.benchchem.com/product/b056360?utm_src=pdf-body
https://www.benchchem.com/product/b056360?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Formula: C₅H₅NO₃[2][3]

Molecular Weight: 127.10 g/mol [2][3][4]

IUPAC Name: 5-methyl-1,2-oxazole-3-carboxylic acid

The structural confirmation relies on a synergistic approach, using multiple spectroscopic

techniques to probe different aspects of the molecule's framework.

Caption: Molecular structure of 5-Methylisoxazole-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a definitive

structural map can be constructed.

Experimental Protocol: NMR Data Acquisition
A robust protocol for NMR analysis is critical for obtaining high-resolution, reproducible data.

Sample Preparation: Dissolve approximately 5-10 mg of 5-Methylisoxazole-3-carboxylic
acid in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is

strategic as it effectively solubilizes the carboxylic acid and allows for the observation of the

exchangeable acidic proton.[1]

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher)

to ensure adequate signal dispersion.

¹H NMR Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to

achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans is

typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.scbt.com/p/5-methylisoxazole-3-carboxylic-acid-3405-77-4
https://www.chemicalbook.com/ChemicalProductProperty_IN_CB2156853.htm
https://www.scbt.com/p/5-methylisoxazole-3-carboxylic-acid-3405-77-4
https://www.chemicalbook.com/ChemicalProductProperty_IN_CB2156853.htm
https://synthinkchemicals.com/product/5-methylisoxazole-3-carboxylic-acid/
https://www.benchchem.com/product/b056360?utm_src=pdf-body
https://www.benchchem.com/product/b056360?utm_src=pdf-body
https://www.benchchem.com/product/b056360?utm_src=pdf-body
https://m.chemicalbook.com/ProductChemicalPropertiesCB2156853_EN.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The ¹H NMR spectrum provides a direct count and connectivity map of the hydrogen atoms in

the molecule. The spectrum of 5-Methylisoxazole-3-carboxylic acid is remarkably simple and

confirmatory.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)[1]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

13.5 - 14.0 (approx.) Broad Singlet 1H -COOH

6.6 Singlet 1H C4-H

| 2.3 | Singlet | 3H | C5-CH₃ |

Interpretation of Causality:

-COOH Proton (δ ~13.5-14.0): The carboxylic acid proton is highly deshielded, appearing

far downfield. Its signal is typically broad due to hydrogen bonding and chemical exchange

with trace water in the solvent. While one source notes a signal at 7.0 ppm, this is

unusually low for a carboxylic acid proton in DMSO and may represent an averaged signal

under specific conditions; a value above 13 ppm is more characteristic.[1]

Isoxazole Proton (C4-H, δ 6.6): This lone proton on the aromatic isoxazole ring resides in

a region typical for heterocyclic aromatic protons. It appears as a sharp singlet because it

has no adjacent protons within a three-bond distance to couple with.

Methyl Protons (C5-CH₃, δ 2.3): The three protons of the methyl group are equivalent and

appear as a sharp singlet. This chemical shift is consistent with a methyl group attached to

an sp²-hybridized carbon within an aromatic system.

¹³C NMR Spectral Analysis
While direct experimental data for the target molecule is not readily available in primary

literature, a highly accurate prediction can be synthesized from data on structurally similar

isoxazole derivatives.[5][6] The analysis validates the carbon backbone of the molecule.
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Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment Rationale

~170 C5

The C5 carbon, attached to
both oxygen and a methyl
group, is expected to be
the most downfield ring
carbon. In 3,5-
diphenylisoxazole, C5 is at
170.3 ppm.[6]

~161 -COOH

The carboxylic acid carbonyl

carbon typically appears in the

160-170 ppm range.

~158 C3

The C3 carbon, attached to the

electronegative nitrogen and

the carboxylic acid, is

significantly deshielded. In

related isoxazoles, this carbon

often appears between 158-

163 ppm.[5][6]

~105 C4

The C4 carbon, bonded to a

hydrogen, is the most upfield

of the ring carbons. In various

isoxazoles, its chemical shift is

consistently found between 97-

105 ppm.[5][6]

| ~12 | -CH₃ | The methyl carbon is expected to be far upfield, consistent with typical sp³-

hybridized carbons. In 5-(4-Methoxyphenyl)-3-methylisoxazole, the methyl carbon signal is at

11.4 ppm.[5] |

Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying the functional groups present in a molecule by detecting

the vibrational frequencies of its chemical bonds.
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Experimental Protocol: IR Data Acquisition
Sample Preparation: For a solid sample, the KBr pellet method is standard. A small amount

of the compound is intimately mixed with dry potassium bromide powder and compressed

under high pressure to form a transparent disc.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and

the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

IR Spectrum Analysis
The IR spectrum of 5-Methylisoxazole-3-carboxylic acid provides clear evidence for its key

functional groups.

Table 3: Key IR Absorption Bands (KBr Pellet)[1]

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3149 (Broad) O-H Stretch Carboxylic Acid

~1655 C=O Stretch Carboxylic Acid

~1600-1450 C=C & C=N Stretch Isoxazole Ring

| ~1420 | N-O Stretch | Isoxazole Ring |

Interpretation of Causality:

O-H Stretch (~3149 cm⁻¹): This very broad and intense absorption is the hallmark of the

hydroxyl group of a carboxylic acid involved in strong intermolecular hydrogen bonding,

typically forming a dimeric structure in the solid state.

C=O Stretch (~1655 cm⁻¹): The strong, sharp peak at this frequency is characteristic of a

carbonyl group in a carboxylic acid that is conjugated with the aromatic isoxazole ring.

Conjugation lowers the vibrational frequency from the typical ~1710 cm⁻¹ for a saturated

carboxylic acid.
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Ring Vibrations (~1600-1450 cm⁻¹): These absorptions correspond to the stretching

vibrations of the C=C and C=N bonds within the aromatic isoxazole ring.

N-O Stretch (~1420 cm⁻¹): This band is indicative of the N-O bond stretching within the

isoxazole heterocycle.

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers structural clues based on

the molecule's fragmentation pattern upon ionization.

Experimental Protocol: MS Data Acquisition
Sample Introduction: A dilute solution of the sample is introduced into the mass

spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.

Ionization: Electron Ionization (EI) is a common technique for small molecules. It involves

bombarding the sample with high-energy electrons, causing ionization and fragmentation.

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a

mass analyzer (e.g., quadrupole or time-of-flight).

Mass Spectrum Analysis
The mass spectrum confirms the molecular weight and helps piece together the molecule's

structure.

Molecular Ion Peak ([M]⁺): The molecular weight is 127.10 g/mol . Therefore, the molecular

ion peak is expected at m/z = 127.[2][3][4] This is the most critical data point, confirming the

elemental composition.

Predicted Fragmentation Pathway: The fragmentation of the molecular ion is a self-validating

process that reflects the underlying chemical structure. The carboxylic acid and methyl-

substituted isoxazole ring provide predictable cleavage points.
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[C₅H₅NO₃]⁺˙
m/z = 127

(Molecular Ion)

[C₄H₅NO]⁺˙
m/z = 83

(Isoxazole core)

- CO₂ (44 u)

[C₄H₄N]⁺
m/z = 68

- CH₃ (15 u)

[C₃H₃]⁺
m/z = 39

- HCN (27 u)

Click to download full resolution via product page

Caption: A plausible EI fragmentation pathway for 5-Methylisoxazole-3-carboxylic acid.

Loss of Carbon Dioxide (CO₂): A very common fragmentation for carboxylic acids is the loss

of CO₂ (44 Da), leading to a fragment ion at m/z = 83.

Loss of Methyl Radical (•CH₃): The resulting ion at m/z 83 can then lose a methyl radical (15

Da), yielding a fragment at m/z = 68.

Ring Cleavage: Subsequent fragmentation can involve the characteristic cleavage of the

isoxazole ring, such as the loss of hydrogen cyanide (HCN, 27 Da), leading to smaller

fragments like the one at m/z = 39.

Conclusion
The collective evidence from NMR, IR, and Mass Spectrometry provides an unambiguous and

robust characterization of 5-Methylisoxazole-3-carboxylic acid. The ¹H NMR confirms the

presence and arrangement of all protons, the predicted ¹³C NMR spectrum aligns with the
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carbon skeleton, the IR spectrum definitively identifies the carboxylic acid and isoxazole

functional groups, and mass spectrometry validates the molecular weight and plausible

fragmentation. This multi-faceted spectroscopic approach ensures the identity and purity of the

compound, a critical requirement for its application in research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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